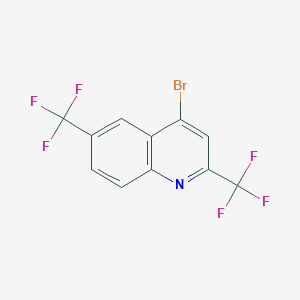

4-Bromo-2,6-bis(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,6-bis(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4BrF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCXJMWXDNLXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4BrF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615777 | |

| Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35853-48-6 | |

| Record name | 4-Bromo-2,6-bis(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2,6-bis(trifluoromethyl)quinoline synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Introduction: The Significance of Fluorinated Quinolines

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products and synthetic molecules with significant pharmacological properties. The introduction of fluorine atoms or trifluoromethyl (CF₃) groups into the quinoline structure can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Specifically, this compound is a highly valuable intermediate in medicinal chemistry and agrochemical research, serving as a versatile building block for the synthesis of more complex, biologically active compounds.[2][3] The two electron-withdrawing trifluoromethyl groups significantly influence the electronic properties of the quinoline ring, while the bromine atom at the C4-position provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functionalities.[1][4]

This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this compound, commencing with the construction of the quinoline core to form a key hydroxy intermediate, followed by a robust bromination reaction. The methodologies described are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Strategic Overview: A Two-Step Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial construction of the stable 2,6-bis(trifluoromethyl)quinolin-4-ol precursor, which is then converted to the final bromo-derivative. This approach is superior to direct bromination of a pre-formed 2,6-bis(trifluoromethyl)quinoline, which would be challenging due to the deactivating effect of the two CF₃ groups on the quinoline ring towards electrophilic substitution.

The selected pathway is as follows:

-

Step 1: Conrad-Limpach/Gould-Jacobs Type Cyclization to synthesize the key intermediate, 2,6-bis(trifluoromethyl)quinolin-4-ol . This involves the condensation of 4-(trifluoromethyl)aniline with ethyl 4,4,4-trifluoroacetoacetate (ETFAA).

-

Step 2: Halogenation of the resulting quinolin-4-ol using a suitable brominating agent, such as phosphoryl bromide (POBr₃), to yield the target compound, This compound .

This strategic disconnection provides a logical and efficient route to the target molecule, utilizing readily available starting materials.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 2,6-Bis(trifluoromethyl)quinolin-4-ol

The foundational step in this synthesis is the construction of the quinoline core. This is achieved through a thermal cyclization reaction that falls under the category of the Conrad-Limpach or Gould-Jacobs quinoline syntheses.[5][6][7] These reactions are powerful methods for creating the 4-hydroxyquinoline scaffold from an aniline and a β-ketoester or its equivalent.

Causality and Mechanistic Insights

The reaction between an aniline and ethyl 4,4,4-trifluoroacetoacetate (ETFAA) can proceed via two main pathways, leading to either a 2-trifluoromethyl or a 4-trifluoromethyl quinolinone. The chemoselectivity is highly dependent on the reaction conditions.[8]

-

Initial Condensation: The reaction commences with the nucleophilic attack of the aniline's amino group on one of the two electrophilic carbonyl carbons of ETFAA.

-

Cyclization: Under acidic conditions and high temperatures, such as those provided by polyphosphoric acid (PPA), the reaction favors the formation of an enamine intermediate via condensation at the keto group. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration to form the quinolin-4-ol. The use of a strong acid catalyst like PPA is crucial for promoting the cyclization and dehydration steps.[9]

The choice of 4-(trifluoromethyl)aniline and ETFAA as reactants is deliberate. The trifluoromethyl group on the aniline ring will ultimately reside at the 6-position of the quinoline, while the trifluoromethyl group from ETFAA will be positioned at the 2-position, directly leading to the desired 2,6-bis(trifluoromethyl) substitution pattern.

Detailed Experimental Protocol

Materials and Reagents:

-

4-(Trifluoromethyl)aniline

-

Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

-

Polyphosphoric Acid (PPA)

-

Ice water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add polyphosphoric acid (approx. 10 parts by weight relative to the aniline). Begin stirring the PPA and heat it to approximately 60-70°C to reduce its viscosity.

-

Addition of Reactants: To the stirring PPA, slowly and sequentially add 4-(trifluoromethyl)aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.0 to 1.1 equivalents).

-

Reaction Execution: Heat the reaction mixture to 150°C and maintain this temperature for 3-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[9]

-

Work-up: After completion, allow the reaction mixture to cool to below 100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice water with vigorous stirring. This will quench the reaction and precipitate the product.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration. The filter cake should be washed thoroughly with cold water to remove any residual PPA.

-

Purification: The crude product, 2,6-bis(trifluoromethyl)quinolin-4-ol, is typically obtained as a solid with sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Part 2: Bromination of 2,6-Bis(trifluoromethyl)quinolin-4-ol

The second and final step is the conversion of the hydroxyl group at the C4-position of the quinoline ring into a bromine atom. It is important to note that quinolin-4-ols exist in tautomeric equilibrium with their corresponding quinolin-4(1H)-one form. The bromination reaction effectively converts this keto-enol system into an aromatic bromoquinoline.

Causality and Mechanistic Insights

The conversion of a hydroxyl group on a heterocyclic ring to a halogen is a classic transformation. Reagents like phosphoryl chloride (POCl₃) are commonly used for chlorination, while phosphoryl bromide (POBr₃) or phosphorus tribromide (PBr₃) are effective for bromination.[10][11]

The mechanism involves the activation of the hydroxyl group (or the carbonyl oxygen of the tautomeric keto form) by the phosphorus halide. This forms a good leaving group, which is subsequently displaced by a bromide ion. The reaction is driven to completion by the formation of stable phosphorus-oxygen byproducts. High temperatures are typically required to overcome the activation energy for this substitution.[11] Using POBr₃ is often preferred for its efficacy and relatively safer handling compared to other potent brominating agents.[11]

Detailed Experimental Protocol

Materials and Reagents:

-

2,6-Bis(trifluoromethyl)quinolin-4-ol

-

Phosphoryl bromide (POBr₃)

-

Toluene or Xylene (optional, as solvent)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 2,6-bis(trifluoromethyl)quinolin-4-ol (1.0 equivalent).

-

Addition of Brominating Agent: Carefully add phosphoryl bromide (POBr₃) (2.0 to 3.0 equivalents). The reaction can be run neat or in a high-boiling inert solvent like toluene or xylene.[11]

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 150-160°C if run neat) for 4-6 hours. The progress of the reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POBr₃.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acidic byproducts), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The final product, this compound, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Quinolin-4-ol Formation | 4-(CF₃)aniline, ETFAA, PPA | 150 | 3-4 | 85-95%[9] |

| 2 | Bromination | 2,6-Bis(CF₃)quinolin-4-ol, POBr₃ | 150-160 | 4-6 | 70-85% |

Yields are estimated based on similar reported procedures and may vary depending on reaction scale and purification efficiency.

Conclusion and Future Perspectives

The two-step synthesis pathway detailed in this guide, beginning with a Conrad-Limpach type cyclization followed by bromination with phosphoryl bromide, represents a robust and logical approach for the preparation of this compound. The causality behind each step is well-understood, and the protocols are designed for high yield and purity. This valuable intermediate can be further functionalized, opening avenues for the discovery of novel pharmaceuticals and agrochemicals. The C4-bromo substituent serves as a versatile synthetic handle for introducing a wide array of molecular complexity through various palladium-catalyzed cross-coupling reactions, making it a cornerstone for library synthesis in drug discovery programs.

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Gould-Jacobs Reaction [drugfuture.com]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the ever-evolving fields of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its versatile structure has given rise to a multitude of compounds with significant biological and physical properties.[1] The strategic introduction of substituents such as halogens and trifluoromethyl groups can dramatically modulate these properties, enhancing metabolic stability, lipophilicity, and target-binding affinity.[2] This guide focuses on a specific, highly functionalized derivative: 4-Bromo-2,6-bis(trifluoromethyl)quinoline.

It is important to note that, at the time of this writing, specific experimental data for this compound is not extensively available in the public domain. Therefore, this technical guide will provide a comprehensive overview based on established principles of physical organic chemistry, data from structurally analogous compounds, and standardized experimental protocols for property determination. This document serves as both a predictive guide and a methodological framework for researchers working with this and similar novel chemical entities.

Molecular Structure and Core Properties

The unique arrangement of a bromine atom and two trifluoromethyl groups on the quinoline core endows this compound with a distinct electronic and steric profile. These substituents are expected to significantly influence its reactivity and intermolecular interactions.

| Property | Predicted/Estimated Value | Rationale/Analog Data |

| Molecular Formula | C₁₁H₄BrF₆N | - |

| Molecular Weight | 344.05 g/mol | Calculated from atomic weights. |

| Melting Point (°C) | Estimated: 70-90 | Based on analogs like 2-(Trifluoromethyl)quinoline (58-62 °C) and 7-(Trifluoromethyl)quinoline (65-67 °C).[2][3][4] The additional bulky and polarizable substituents are expected to increase the melting point. |

| Boiling Point (°C) | Estimated: >250 | Based on the boiling point of 7-(Trifluoromethyl)quinoline (236.6 °C).[4] The significantly higher molecular weight suggests a higher boiling point. |

| pKa (of conjugate acid) | Estimated: 1.5 - 2.5 | The trifluoromethyl groups are strongly electron-withdrawing, significantly reducing the basicity of the quinoline nitrogen. For comparison, the predicted pKa of 7-(Trifluoromethyl)quinoline is 2.55.[2][4] |

| LogP | Estimated: >4.0 | The presence of a bromine atom and two trifluoromethyl groups will substantially increase the lipophilicity compared to unsubstituted quinoline. The predicted XlogP for the analogous 4-bromo-2,8-bis(trifluoromethyl)quinoline is 4.7.[5] |

Synthesis and Structural Elucidation Workflow

The synthesis of polysubstituted quinolines can be approached through various established methods. For this compound, a plausible synthetic strategy would involve a multi-step process, likely culminating in a cyclization reaction to form the quinoline core, followed by bromination.

Caption: A generalized workflow for the synthesis and structural confirmation of this compound.

Plausible Synthetic Routes

Several named reactions are cornerstones in quinoline synthesis and could be adapted for this target molecule.[6]

-

Conrad-Limpach-Knorr Synthesis: This method involves the reaction of an aniline with a β-ketoester. For the target molecule, an appropriately substituted aniline, such as 4-bromo-2-(trifluoromethyl)aniline, could be reacted with a trifluoromethyl-β-ketoester.

-

Gould-Jacobs Reaction: This approach utilizes the reaction of an aniline with an ethoxymethylenemalonic ester derivative, followed by cyclization and subsequent functional group manipulation.

-

Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Spectroscopic Characterization

Due to the absence of experimental spectra, the following are predictions based on the structure of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be crucial.

Predicted ¹H NMR Spectrum: The aromatic region (δ 7.0-9.0 ppm) would show signals for the four protons on the quinoline ring. The electron-withdrawing effects of the trifluoromethyl groups and the bromine atom would lead to a downfield shift of these protons compared to unsubstituted quinoline. The proton at position 8 would likely be the most downfield due to the peri-interaction with the nitrogen lone pair.

Predicted ¹³C NMR Spectrum: The spectrum would display 11 distinct signals for the carbon atoms. The carbons attached to the trifluoromethyl groups (C-2 and C-6) would appear as quartets due to C-F coupling. The carbon bearing the bromine atom (C-4) would show a characteristic chemical shift.

Predicted ¹⁹F NMR Spectrum: The ¹⁹F NMR spectrum would be the most informative for confirming the presence and positions of the trifluoromethyl groups. Two distinct signals, likely singlets or very finely split multiplets, would be expected, one for the C-2 CF₃ group and another for the C-6 CF₃ group, due to their different chemical environments.[7]

2.2.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of bromine and trifluoromethyl groups. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).[8]

Physicochemical Properties and Experimental Protocols

The physicochemical properties of a compound are critical for its application, particularly in drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

Solubility

The presence of two trifluoromethyl groups and a bromine atom is expected to make this compound poorly soluble in water but soluble in many organic solvents.[9]

Experimental Protocol for Solubility Determination:

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa

The pKa of the conjugate acid of the quinoline nitrogen is a measure of its basicity. The strong electron-withdrawing trifluoromethyl groups are expected to significantly decrease the basicity of the nitrogen atom.[2]

Experimental Protocol for pKa Determination by Potentiometric Titration:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a water-miscible co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-deficient quinoline ring and the reactive bromo substituent.

Chemical Reactivity

-

Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing trifluoromethyl groups will activate the quinoline ring towards nucleophilic attack. The bromine atom at the 4-position is a good leaving group, making this position susceptible to substitution by various nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is a versatile handle for introducing a wide range of substituents via reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[10] This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Caption: Key reaction pathways for the functionalization of this compound.

Potential Applications

Given the prevalence of quinoline and trifluoromethyl moieties in bioactive molecules, this compound is a promising scaffold for:

-

Drug Discovery: As a building block for the synthesis of novel kinase inhibitors, anti-infective agents, and other therapeutics. The trifluoromethyl groups can enhance metabolic stability and cell permeability.[2]

-

Agrochemicals: Many pesticides and herbicides contain fluorinated heterocyclic cores.

-

Materials Science: The unique electronic properties of this molecule could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[11][12][13][14]

Conclusion

This compound represents a fascinating and potentially valuable chemical entity at the intersection of medicinal chemistry and materials science. While direct experimental data is currently limited, this guide provides a robust framework for understanding its physicochemical properties, guiding its synthesis and characterization, and exploring its potential applications. The principles and protocols outlined herein are intended to empower researchers to confidently work with this and other novel substituted quinolines, paving the way for future discoveries.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 2-(Trifluoromethyl)quinoline 97 347-42-2 [sigmaaldrich.com]

- 4. 7-(TRIFLUOROMETHYL)QUINOLINE CAS#: 325-14-4 [m.chemicalbook.com]

- 5. PubChemLite - 4-bromo-2,8-bis(trifluoromethyl)quinoline (C11H4BrF6N) [pubchemlite.lcsb.uni.lu]

- 6. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 7. 6-Bromo-2-(trifluoromethyl)-4-quinolinol | C10H5BrF3NO | CID 278841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline - Sciencemadness Wiki [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 4-Bromo-2,6-bis(trifluoromethyl)quinoline: Elucidating Structure and Purity

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern drug discovery and materials science, halogenated and trifluoromethylated heterocyclic compounds are of paramount importance. Their unique electronic properties, metabolic stability, and conformational preferences make them privileged scaffolds in medicinal chemistry. 4-Bromo-2,6-bis(trifluoromethyl)quinoline stands as a key exemplar of this class of molecules, offering a versatile platform for further chemical modification.

A thorough understanding of the molecular structure and purity of such a compound is non-negotiable for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential tools for this characterization. This in-depth technical guide offers a detailed exploration of the spectroscopic data of this compound, moving beyond a mere presentation of data to provide insights into the experimental methodologies and the rationale behind the interpretation of the spectra. For the purpose of this guide, where direct experimental data for this specific molecule is not publicly available, we will present predicted data based on the analysis of structurally analogous compounds and fundamental spectroscopic principles.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The quinoline ring system is numbered as shown below, which will be used for all subsequent spectral assignments.

Figure 1: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its molecular framework.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of a solid organic compound like this compound.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the ¹H and ¹³C spectra. For ¹⁹F NMR, an external or internal reference like CFCl₃ can be used.

¹H NMR Spectroscopy:

-

The spectrum is acquired on a 400 MHz (or higher) spectrometer.

-

A standard pulse program for a one-dimensional proton spectrum is used.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to singlets for each unique carbon atom.[2]

-

A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required. A relaxation delay of 2-5 seconds is recommended for better quantitative results, especially for quaternary carbons.[3][4]

¹⁹F NMR Spectroscopy:

-

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[5][6]

-

The spectrum is acquired at a frequency corresponding to the spectrometer's field strength (e.g., 376 MHz on a 400 MHz instrument).

-

A very wide spectral width may be needed initially to locate the signals, as fluorine chemical shifts have a large range.[7] Proton decoupling is often applied to simplify the spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The electron-withdrawing nature of the trifluoromethyl groups and the bromine atom will generally shift the proton resonances downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |

| H-3 | 8.0 - 8.2 | Singlet | - | Located on the pyridine ring, deshielded by the adjacent nitrogen and the C4-bromo substituent. |

| H-5 | 8.3 - 8.5 | Doublet | J(H5, H7) ≈ 2.0-2.5 Hz | Deshielded by the C4-bromo and C6-CF₃ groups. Shows meta-coupling to H7. |

| H-7 | 7.8 - 8.0 | Doublet of Doublets | J(H7, H8) ≈ 8.5-9.0 Hz, J(H7, H5) ≈ 2.0-2.5 Hz | Influenced by the C6-CF₃ group. Shows ortho-coupling to H8 and meta-coupling to H5. |

| H-8 | 8.1 - 8.3 | Doublet | J(H8, H7) ≈ 8.5-9.0 Hz | Deshielded due to its peri-position relative to the quinoline nitrogen. Shows ortho-coupling to H7. |

Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).

Figure 2: Visualization of predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals, as all carbon atoms are in unique chemical environments. The trifluoromethyl groups will appear as quartets due to one-bond coupling with the fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Rationale for Assignment |

| C-2 | 145 - 148 | Quartet (²JCF ≈ 35 Hz) | Attached to nitrogen and a CF₃ group. |

| C-3 | 120 - 123 | Singlet | Shielded relative to other carbons on the pyridine ring. |

| C-4 | 125 - 128 | Singlet | Attached to bromine. |

| C-4a | 148 - 151 | Singlet | Quaternary carbon at the ring junction. |

| C-5 | 128 - 131 | Singlet | Aromatic CH. |

| C-6 | 129 - 132 | Quartet (²JCF ≈ 33 Hz) | Attached to a CF₃ group. |

| C-7 | 124 - 127 | Singlet | Aromatic CH. |

| C-8 | 130 - 133 | Singlet | Aromatic CH. |

| C-8a | 146 - 149 | Singlet | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| 2-CF₃ | 122 - 125 | Quartet (¹JCF ≈ 275 Hz) | Typical chemical shift for a CF₃ group on an aromatic ring.[8] |

| 6-CF₃ | 123 - 126 | Quartet (¹JCF ≈ 273 Hz) | Similar to the 2-CF₃ group. |

Predicted in CDCl₃ relative to TMS (δ = 0.00 ppm).

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to be relatively simple, showing two singlets of equal integration, corresponding to the two trifluoromethyl groups. The chemical shifts of trifluoromethyl groups are sensitive to their electronic environment.[9]

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale for Assignment |

| 2-CF₃ | -60 to -65 | Singlet | The electronic environment of the CF₃ group at the 2-position is influenced by the adjacent nitrogen. |

| 6-CF₃ | -62 to -67 | Singlet | The CF₃ group at the 6-position is on the carbocyclic ring and will have a slightly different chemical shift. |

Predicted relative to CFCl₃ (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and the overall "fingerprint" of a molecule.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample, Attenuated Total Reflectance (ATR) is a common and convenient method.[10][11]

-

Ensure the ATR crystal (typically diamond) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[12]

Predicted IR Data and Interpretation

The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic quinoline core and the carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak | Characteristic of C-H bonds on the quinoline ring. |

| 1600 - 1450 | C=C and C=N stretch (aromatic ring) | Medium to Strong | Multiple bands are expected in this region, corresponding to the vibrations of the quinoline skeleton.[13][14] |

| 1350 - 1100 | C-F stretch | Strong | The C-F bonds in the trifluoromethyl groups will give rise to very strong and characteristic absorptions in this region. |

| 850 - 750 | C-H bend (out-of-plane) | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

| Below 700 | C-Br stretch | Medium to Weak | The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum. |

The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to this molecule and can be used for identification by comparison with a reference spectrum.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[16][17][18]

-

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[19]

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrometry Data and Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and several fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for the ⁷⁹Br and ⁸¹Br isotopes).

| m/z Value | Proposed Fragment | Interpretation |

| 343/345 | [C₁₁H₄BrF₆N]⁺ | Molecular ion (M⁺). The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes. |

| 264 | [M - Br]⁺ | Loss of a bromine radical. |

| 274/276 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |

| 195 | [M - Br - CF₃]⁺ | Subsequent loss of a trifluoromethyl radical from the [M - Br]⁺ fragment. |

The fragmentation of heterocyclic compounds can be complex, but the initial loss of the substituents is a common pathway.[20][21]

Figure 3: Simplified predicted fragmentation pathway for this compound in EI-MS.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. While ¹H, ¹³C, and ¹⁹F NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the electronic environment of the fluorine atoms, IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint. Mass spectrometry, in turn, confirms the molecular weight and offers insights into the molecule's stability and fragmentation patterns.

This guide has outlined the expected spectroscopic data for this important molecule, grounded in established principles and data from analogous compounds. The provided experimental protocols represent standard, reliable methods for obtaining high-quality data, ensuring the trustworthiness and reproducibility of the analytical results. For researchers and scientists in drug development and related fields, a thorough and well-interpreted spectroscopic analysis is the cornerstone of chemical synthesis and characterization, enabling the confident advancement of new molecular entities.

References

- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. books.rsc.org [books.rsc.org]

- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. biophysics.org [biophysics.org]

- 7. F19 detection [nmr.chem.ucsb.edu]

- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 14. researchgate.net [researchgate.net]

- 15. smart.dhgate.com [smart.dhgate.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 18. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Mass Spectrometry of Heterocyclic Compounds - Quentin Noel Porter - Google Books [books.google.com]

- 21. Mass Spectrometry of Heterocyclic Compounds (1967) | G. Spitellek | 195 Citations [scispace.com]

Crystal structure of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-2,6-bis(trifluoromethyl)quinoline

Abstract

This technical guide addresses the crystal structure of this compound, a compound of significant interest in medicinal chemistry and materials science. To date, a definitive crystal structure for this specific molecule has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves a dual purpose: to consolidate the existing knowledge on the synthesis and properties of structurally related quinolines, and to provide a comprehensive, field-proven methodology for the synthesis, crystallization, and structural elucidation of the title compound. We will delve into the rationale behind experimental design, from precursor selection to the nuances of single-crystal X-ray diffraction, offering a complete roadmap for researchers and drug development professionals.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties[1][2]. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design[3][4]. The CF₃ group is a bioisostere for methyl and hydroxyl groups and can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties[1][3].

Compounds bearing the 2,6-bis(trifluoromethyl)quinoline core are of particular interest. The presence of two strongly electron-withdrawing CF₃ groups at positions 2 and 6 is expected to modulate the electronic distribution of the heterocyclic ring system, influencing its reactivity and intermolecular interactions. The addition of a bromine atom at the 4-position provides a versatile handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery screening[1].

Given the profound impact of solid-state conformation and intermolecular interactions on a drug candidate's physicochemical properties (e.g., solubility, dissolution rate, and stability), a definitive understanding of the crystal structure of this compound is paramount. This guide outlines the necessary steps to achieve this.

Proposed Synthetic Pathway

While the direct synthesis of this compound is not explicitly detailed in the reviewed literature, a plausible and robust synthetic route can be designed based on established quinoline synthesis methodologies, such as the Pfitzinger or Skraup reactions, followed by functionalization[5][6]. A logical approach would involve the synthesis of the quinolone precursor followed by bromination.

Protocol 2.1: Synthesis of 2,6-bis(trifluoromethyl)quinolin-4-one

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-(trifluoromethyl)benzotrifluoride (1.0 eq).

-

Reagent Addition: Add polyphosphoric acid (PPA) as the solvent and catalyst (10-20 times the weight of the aniline).

-

Cyclization: To this stirred mixture, add ethyl trifluoroacetoacetate (1.1 eq) dropwise.

-

Heating: Heat the reaction mixture to 150°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Precipitation and Filtration: The solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Drying: Dry the resulting solid, 2,6-bis(trifluoromethyl)quinolin-4-one, under vacuum.

Protocol 2.2: Bromination to Yield this compound

-

Reaction Setup: In a round-bottom flask, place the synthesized 2,6-bis(trifluoromethyl)quinolin-4-one (1.0 eq).

-

Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.2-1.5 eq) or a mixture of PBr₃/PBr₅.

-

Heating: Heat the mixture to 140-150°C for 2-3 hours. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

-

Work-up: After cooling, the reaction mixture is cautiously poured onto a mixture of crushed ice and a neutralizing agent like sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the pure this compound.

Single Crystal Growth: The Gateway to Structural Elucidation

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. The choice of crystallization method and solvent system is critical and often requires empirical screening.

Methodologies for Crystal Growth:

-

Slow Evaporation: This is the most common technique. A solution of the purified compound in a suitable solvent or solvent mixture is prepared at a concentration just below saturation. The container is loosely covered (e.g., with parafilm pierced with a few holes) to allow for slow evaporation of the solvent over several days or weeks.

-

Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a small amount of a "good" solvent. This solution is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a "poor" solvent (anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and promoting crystallization.

-

Cooling Crystallization: A saturated or near-saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility and can lead to the formation of single crystals.

Table 1: Recommended Solvent Systems for Crystallization Screening

| Solvent System (Good Solvent : Anti-Solvent) | Rationale |

|---|---|

| Dichloromethane : Hexane | Common system with a good polarity differential. |

| Ethyl Acetate : Heptane | Another widely used system for moderately polar compounds. |

| Acetone : Water | Suitable if the compound has some water solubility. |

| Toluene : Hexane | For less polar compounds. |

| Ethanol/Methanol | Slow evaporation from a single solvent system. |

X-ray Crystallography Workflow

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.

Caption: Workflow for the determination of the crystal structure.

Protocol 4.1: Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The crystal system and space group are determined. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecular structure.

-

Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The final structural model is validated using software tools like PLATON and submitted to CheckCIF for a comprehensive assessment of its quality.

Predicted Structural Features and Intermolecular Interactions

Based on the analysis of related structures, we can anticipate several key features in the crystal structure of this compound.

-

Molecular Geometry: The quinoline ring system is expected to be largely planar. The two CF₃ groups will likely exhibit rotational disorder, a common phenomenon for this functional group.

-

Intermolecular Interactions: The presence of fluorine and bromine atoms, along with the aromatic system, suggests the potential for various non-covalent interactions that will dictate the crystal packing. These may include:

-

Halogen Bonding: Interactions involving the bromine atom (C-Br···N or C-Br···F).

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

-

C-H···F and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the quinoline ring protons.

-

Caption: Potential intermolecular interactions in the crystal lattice.

Table 2: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Predicted Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for planar aromatic molecules. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed. |

| Z (Molecules/Unit Cell) | 2 or 4 | Typical for organic molecules of this size. |

| Density | ~1.8 - 2.0 g/cm³ | High density due to the presence of bromine. |

Conclusion and Future Outlook

This technical guide provides a comprehensive framework for the synthesis and definitive structural characterization of this compound. Although its crystal structure is not yet known, the protocols and predictive analyses outlined herein offer a clear and scientifically grounded path forward. Elucidating the precise three-dimensional arrangement and intermolecular interactions of this molecule will be a crucial step in understanding its structure-property relationships. This knowledge will, in turn, empower medicinal chemists and materials scientists to rationally design next-generation pharmaceuticals and functional materials based on this promising fluorinated quinoline scaffold.

References

- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | 31009-33-3 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 4-Bromo-2,6-bis(trifluoromethyl)quinoline: A Theoretical and Practical Guide

An In-depth Technical Guide for the Pharmaceutical Scientist

Abstract: 4-Bromo-2,6-bis(trifluoromethyl)quinoline is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. We will delve into the theoretical underpinnings that govern its solubility, present a validated experimental protocol for its quantitative measurement, and discuss the interpretation of the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous approach to handling and characterizing this and similar complex organic molecules.

Introduction: The Significance of a Heavily Fluorinated Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, particularly in the anti-malarial and anti-cancer space.[1][2] The introduction of trifluoromethyl (-CF3) groups is a well-established strategy in modern drug design to modulate key molecular properties.[3] These groups can enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, often leading to improved pharmacokinetic profiles and binding affinities.[4][5]

This compound combines three key structural motifs:

-

A Quinoline Core: A polar, aromatic heterocyclic system.

-

Two Trifluoromethyl Groups: Potent electron-withdrawing and highly lipophilic substituents.[6]

-

A Bromo Substituent: A halogen atom that increases molecular weight and can participate in specific intermolecular interactions like halogen bonding.[7]

The interplay of these features results in a molecule with unique and complex solubility characteristics. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for:

-

Reaction Condition Optimization: Selecting appropriate solvents for synthesis, purification, and derivatization.

-

Formulation Development: Designing effective delivery systems for potential therapeutic agents.

-

Biological Assays: Ensuring compound viability and accurate concentration in in vitro and in vivo testing.

-

Crystallization and Polymorph Screening: Controlling the solid-state properties of the material.

This guide will provide the necessary theoretical background and practical methodologies to empower the researcher in navigating these challenges.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This rule states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[9] For this compound, we must consider the contributions of its distinct structural components.

-

The Hydrophobic Dominance of Trifluoromethyl Groups: The presence of two -CF3 groups dramatically increases the molecule's lipophilicity (affinity for non-polar environments).[5] The carbon-fluorine bond is exceptionally strong, making the group metabolically stable and relatively inert.[4] This feature strongly suggests a preference for non-polar or moderately polar solvents.

-

The Aromatic Quinoline System: The quinoline core itself is an aromatic heterocycle capable of π-π stacking and dipole-dipole interactions. While quinoline has slight solubility in water, it dissolves readily in most organic solvents.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, though this effect is diminished by the powerful electron-withdrawing nature of the adjacent -CF3 group at the 2-position.

-

The Role of the Bromo Substituent: The bromine atom at the 4-position further increases the molecular weight and polarizability of the molecule. It can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid, which can influence interactions with specific solvents.[7]

Predicted Solubility Profile: Based on this analysis, we can establish a qualitative hypothesis for the solubility of this compound:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | High | The dominant lipophilic character conferred by the two -CF3 groups should drive solubility in non-polar media.[6] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High to Moderate | These solvents possess dipole moments that can interact with the quinoline core, while also accommodating the lipophilic regions. DCM is often an excellent solvent for complex organic molecules. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | While the nitrogen can act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor. The large, hydrophobic surface area will likely limit solubility in highly-networked hydrogen-bonding solvents.[8] |

| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | The molecule's overall non-polar character will prevent significant dissolution in water. Acetonitrile, while polar, may be a slightly better solvent than water but is not expected to be optimal. |

This theoretical assessment provides a strong starting point, but must be validated by empirical data.

Experimental Determination of Solubility

Quantitative solubility data is best obtained through a standardized experimental protocol. The equilibrium shake-flask method is a reliable and widely accepted technique for this purpose.[10]

Workflow for Solubility Determination

Below is a logical workflow for the experimental determination of solubility, which is a self-validating system ensuring accurate and reproducible results.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilution

-

HPLC-UV or LC-MS system with a validated analytical method for the compound

Procedure:

-

Preparation of Slurries: a. To a series of appropriately sized glass vials, add a pre-weighed amount of the selected solvent (e.g., 2 mL). b. Add an excess of this compound to each vial. "Excess" means enough solid remains undissolved to be clearly visible, ensuring saturation. A starting point of ~20-50 mg is often sufficient. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C). b. Agitate the slurries vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended; 48 hours is preferable for complex molecules. The system is at equilibrium when the concentration of the solute in the solution is constant over time.

-

Sample Collection and Preparation: a. After equilibration, remove the vials and allow the undissolved solid to settle for at least 1 hour. Alternatively, centrifuge the vials at a low speed. b. Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe. c. Attach a 0.22 µm PTFE syringe filter to the syringe. This step is critical to remove all particulate matter. d. Dispense the filtered solution into a clean, pre-weighed vial. Discard the first few drops to ensure the filter is fully wetted.

-

Quantification: a. Prepare a precise dilution of the filtered saturated solution using a volumetric flask and fresh solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method. b. Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS method to determine the exact concentration. c. A calibration curve should be prepared using standards of known concentration to ensure accurate quantification.

-

Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL or mol/L.

Safety, Handling, and Data Presentation

Safety Precautions: While specific toxicity data for this compound is not widely available, related bromo- and trifluoromethyl-quinolines are classified as harmful if swallowed, and can cause skin and eye irritation.[11][12] Therefore, standard laboratory precautions should be observed:

-

Handle the compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for any related compounds for more detailed handling information.[13][14]

Data Presentation: Quantitative solubility data should be organized into a clear, concise table for easy comparison and interpretation.

Table 1: Template for Experimental Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Dissolves readily] |

| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | [e.g., Dissolves readily] |

| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Very high solubility] |

| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Good solubility] |

| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | [e.g., Good solubility] |

| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |

| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | [e.g., Sparingly soluble] |

| Water | Highly Polar | [Experimental Value] | [Calculated Value] | [e.g., Practically insoluble] |

Conclusion

This compound is a molecule designed with intent, leveraging the powerful effects of fluorine chemistry on a proven heterocyclic scaffold. Its solubility profile is predicted to be dominated by the lipophilic nature of the two trifluoromethyl groups, favoring dissolution in non-polar and polar aprotic organic solvents. This theoretical prediction, however, requires empirical validation for any practical application. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to obtain high-quality, quantitative solubility data. Such data is indispensable for advancing the study of this compound, whether for optimizing synthetic routes, enabling biological screening, or developing novel formulations.

References

- 1. ijfmr.com [ijfmr.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. downloads.ossila.com [downloads.ossila.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Versatility of C4-Brominated Quinolines: An In-depth Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core and the Pivotal C4 Position

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and materials science.[1][2] Its derivatives are the basis for a multitude of pharmacologically active agents, including antimalarials, anticancer drugs, and anti-inflammatory compounds.[1][3][4] The pharmacological and physicochemical properties of quinoline-based molecules are profoundly influenced by the nature and position of their substituents.[2] Among the various positions on the quinoline ring, the C4 position holds a place of strategic importance. Functionalization at this site is a key feature in numerous bioactive molecules, such as the renowned antimalarial drug chloroquine.[5][6]

This guide focuses on the reactivity of the bromine atom at the C4 position of substituted quinolines. 4-Bromoquinolines serve as versatile synthetic intermediates, offering a gateway to a vast chemical space through a variety of substitution and cross-coupling reactions. Understanding the electronic factors that govern the reactivity of the C4-Br bond is paramount for designing efficient synthetic routes and novel molecular entities.

Part 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The primary reaction pathway for the substitution of bromine at the C4 position of the quinoline ring is Nucleophilic Aromatic Substitution (SNAr). This reaction is facilitated by the inherent electronic properties of the quinoline scaffold.

The Activating Role of the Quinoline Nitrogen

Unlike simple aryl halides, 4-bromoquinoline is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring. This nitrogen atom, through its inductive and resonance effects, polarizes the C4 carbon, making it more electrophilic and susceptible to attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7][8][9] The stability of this complex is the key determinant of the reaction rate.[7][8]

Stabilization of the Meisenheimer Complex

The attack of a nucleophile at the C4 position leads to the formation of a Meisenheimer complex, where the negative charge is delocalized across the aromatic system. The quinoline nitrogen plays a crucial role in stabilizing this intermediate by accommodating the negative charge on the electronegative nitrogen atom through resonance.

Diagram 1: SNAr Mechanism at the C4 Position of Quinoline

// Reactants sub [label=<

4-Bromoquinoline

4-Bromoquinoline

]; nuc [label="Nu⁻", shape=plaintext, fontcolor="#EA4335"];

// Transition State 1 ts1 [label="‡", shape=plaintext, fontsize=20];

// Meisenheimer Complex mc [label=<

Meisenheimer Complex (stabilized)

Meisenheimer Complex (stabilized)

];

// Transition State 2 ts2 [label="‡", shape=plaintext, fontsize=20];

// Products prod [label=<

4-Substituted Quinoline

4-Substituted Quinoline

]; lg [label="Br⁻", shape=plaintext, fontcolor="#34A853"];

// Edges sub -> ts1 [label="+ Nu⁻", fontcolor="#EA4335"]; ts1 -> mc [label="k₁ (rate-determining)"]; mc -> ts2 [label="k₂"]; ts2 -> prod [label="- Br⁻", fontcolor="#34A853"];

// Invisible nodes for alignment {rank=same; sub; nuc;} {rank=same; prod; lg;} }

Caption: The addition-elimination mechanism of SNAr at C4-quinoline.The Influence of Substituents on Reactivity

The rate of the SNAr reaction is significantly influenced by the presence of other substituents on the quinoline ring.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) on the carbocyclic ring (positions C5-C8) enhance the electrophilicity of the C4 position and further stabilize the Meisenheimer complex through resonance and/or inductive effects.[10][11] This leads to a significant increase in the reaction rate. The activating effect is most pronounced when the EWG is at a position that allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) or methyl (-CH₃) decrease the reactivity of the C4-bromine towards nucleophilic attack by destabilizing the negatively charged intermediate.[12]

Part 2: Synthetic Transformations of 4-Bromoquinolines

The versatility of 4-bromoquinolines as synthetic precursors is demonstrated by their reactivity with a wide array of nucleophiles and their participation in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

2.1.1 C-N Bond Formation (Amination)

The synthesis of 4-aminoquinolines is a cornerstone of antimalarial drug development.[5][13] Direct displacement of the C4-bromine with amines is a common and efficient method.

| Nucleophile | Product Class | Typical Conditions | Notes |

| Primary/Secondary Amines | 4-Alkyl/Arylaminoquinolines | Heat in a polar solvent (e.g., ethanol, NMP), often with a base (e.g., K₂CO₃, Et₃N). | The choice of solvent and temperature depends on the amine's nucleophilicity and boiling point. |

| Hydrazine | 4-Hydrazinoquinolines | Refluxing in ethanol or isopropanol. | A versatile intermediate for synthesizing heterocyclic derivatives. |

| Azide | 4-Azidoquinolines | Sodium azide in a polar aprotic solvent like DMF or DMSO. | Can be reduced to 4-aminoquinolines or used in click chemistry. |

Experimental Protocol: Synthesis of a 4-Aminoquinoline Derivative

Objective: To synthesize N-benzylquinolin-4-amine from 4-bromoquinoline and benzylamine.

Materials:

-

4-Bromoquinoline (1.0 mmol, 208 mg)

-

Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

-

Potassium carbonate (2.0 mmol, 276 mg)

-

N-Methyl-2-pyrrolidone (NMP) (5 mL)

Procedure:

-

To a sealed tube, add 4-bromoquinoline, potassium carbonate, and NMP.

-

Add benzylamine to the mixture.

-

Seal the tube and heat the reaction mixture at 120 °C for 12-16 hours, with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzylquinolin-4-amine.

2.1.2 C-O Bond Formation (Alkoxylation/Aryloxylation)

4-Alkoxy and 4-aryloxyquinolines are scaffolds found in various bioactive compounds, including antimycobacterial agents.[14]

| Nucleophile | Product Class | Typical Conditions | Notes |

| Alkoxides (e.g., NaOMe) | 4-Alkoxyquinolines | Reflux in the corresponding alcohol. | Williamson ether synthesis conditions. |

| Phenoxides | 4-Phenoxyquinolines | Reaction with a phenol in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures. | A copper catalyst (Chan-Lam coupling) can also be employed.[15] |

2.1.3 C-S Bond Formation (Thiolation)

The introduction of a sulfur linkage at the C4 position can lead to compounds with interesting biological activities.

| Nucleophile | Product Class | Typical Conditions | Notes |

| Thiolates (e.g., NaSPh) | 4-Arylthioquinolines | Reaction with a thiol in the presence of a base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF). | The reaction is typically fast at room temperature or with gentle heating. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and 4-bromoquinolines are excellent substrates for these transformations. The general reactivity order for aryl halides in these reactions is I > Br > Cl.[4]

2.2.1 Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organic halide.[16][17] This reaction is widely used to synthesize 4-arylquinolines.

Diagram 2: Suzuki-Miyaura Coupling Workflow

// Nodes setup [label="Reaction Setup\n(4-Bromoquinoline, Boronic Acid,\nPd Catalyst, Base)"]; inert [label="Inert Atmosphere\n(Evacuate/Backfill with Ar/N₂)"]; solvent [label="Solvent Addition\n(Degassed Toluene/Dioxane/Water)"]; reaction [label="Reaction\n(Heat with Stirring)"]; workup [label="Aqueous Workup\n(Extraction)"]; purify [label="Purification\n(Column Chromatography)"];

// Edges setup -> inert; inert -> solvent; solvent -> reaction; reaction -> workup; workup -> purify; }

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | The active catalyst that facilitates the cross-coupling. |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes the palladium center and modulates its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation.[17] |

| Solvent | Toluene, 1,4-Dioxane, DMF, often with water. | Solubilizes reactants and influences reaction rate. |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyquinoline

Objective: To synthesize 7-methoxy-4-phenylquinoline.

Materials:

-

4-Bromo-7-methoxyquinoline (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

-

Sodium carbonate (2.0 mmol)

-

Degassed 1,4-dioxane (8 mL) and water (2 mL)

Procedure:

-

In a Schlenk flask, combine 4-bromo-7-methoxyquinoline, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

-

Evacuate the flask and backfill with argon (repeat this cycle three times).

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate and purify by column chromatography to yield the product.

2.2.2 Buchwald-Hartwig Amination (C-N Bond Formation)

For less reactive amines or when SNAr conditions are not suitable, the Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[18][19] It employs a palladium catalyst with specialized phosphine ligands.

| Component | Examples | Role |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | Xantphos, BINAP, XPhos, SPhos | Bulky, electron-rich ligands are crucial for efficient catalysis.[18] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Facilitates the deprotonation of the amine. |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar aprotic solvents are typically used. |

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-methylquinoline

Objective: To synthesize 6-methyl-N-phenylquinolin-4-amine.

Materials:

-

4-Bromo-6-methylquinoline (1.0 mmol)

-

Aniline (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol)

-

Xantphos (0.04 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

-

Add 4-bromo-6-methylquinoline and aniline.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

2.2.3 Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to 4-alkynylquinolines.[20][21] This reaction typically requires both palladium and copper catalysts.

| Component | Examples | Role |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Facilitates the main cross-coupling cycle. |

| Copper Co-catalyst | CuI | Forms the copper acetylide intermediate.[21] |

| Base | Et₃N, i-Pr₂NH | Acts as both a base and often as the solvent. |

| Solvent | THF, DMF | Used when the amine base is not the solvent. |

Experimental Protocol: Sonogashira Coupling of 4-Bromo-2-(trifluoromethyl)quinoline

Objective: To synthesize 4-(phenylethynyl)-2-(trifluoromethyl)quinoline.

Materials:

-

4-Bromo-2-(trifluoromethyl)quinoline (1.0 mmol)

-

Phenylacetylene (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol)

-

Copper(I) iodide (CuI, 0.05 mmol)

-

Triethylamine (Et₃N, 5 mL)

Procedure:

-

To a Schlenk flask, add 4-bromo-2-(trifluoromethyl)quinoline, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill with argon.

-

Add triethylamine and phenylacetylene via syringe.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, then dry over Na₂SO₄.

-

Concentrate the solvent and purify the crude product by column chromatography.

Part 3: Applications in Drug Discovery and Materials Science

The functionalization of the C4 position of the quinoline ring is a well-established strategy in the development of therapeutic agents. The diverse chemical functionalities that can be introduced at this position allow for the fine-tuning of a molecule's interaction with biological targets.

-

Antimalarial Agents: The 4-aminoquinoline scaffold is iconic in antimalarial chemotherapy.[5][13] Chloroquine and amodiaquine are classic examples where the C4-amino side chain is crucial for their mechanism of action, which is believed to involve the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[13]

-

Kinase Inhibitors: Many kinase inhibitors feature a quinoline or quinazoline core, where the C4-amino or C4-aryloxy group often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.[22] Drugs like bosutinib (a Src/Abl kinase inhibitor) and neratinib (an irreversible EGFR/HER2 inhibitor) highlight the importance of C4-substitution in targeting these enzymes for cancer therapy.[3][4]

-